Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-
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Overview
Description
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the bromobenzoyl and chlorophenyl groups. Common synthetic routes may involve:
Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.
Introduction of Bromobenzoyl Group: This step may involve the use of bromobenzoyl chloride in the presence of a base such as pyridine.
Introduction of Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the bromobenzoyl and chlorophenyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline: A derivative with a benzyl group attached to the isoquinoline core.
Uniqueness
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- is unique due to the presence of both bromobenzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential biological activities compared to its simpler analogs.
Properties
CAS No. |
828286-19-7 |
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Molecular Formula |
C22H17BrClNO |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3-bromophenyl)-[1-(2-chlorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C22H17BrClNO/c23-17-8-5-7-16(14-17)22(26)25-13-12-15-6-1-2-9-18(15)21(25)19-10-3-4-11-20(19)24/h1-11,14,21H,12-13H2 |
InChI Key |
AUADWLLTUGKYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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